3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole
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Overview
Description
3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and substituents at positions 3, 4, and 5. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole typically involves the halogenation of 1,4-dimethyl-1H-pyrazole. One common method includes the bromination and iodination of the pyrazole ring using bromine and iodine reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles with different functional groups replacing the bromine or iodine atoms.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones derived from the oxidation of methyl groups.
Reduction Reactions: Products include hydrogenated pyrazole derivatives with reduced double bonds or functional groups.
Scientific Research Applications
3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The bromine and iodine atoms play a crucial role in modulating the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5-methyl-1H-pyrazole
- 3-iodo-5-methyl-1H-pyrazole
- 3,5-dibromo-1H-pyrazole
- 3,5-diiodo-1H-pyrazole
Uniqueness
3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical and physical properties. This dual halogenation enhances its reactivity and allows for selective functionalization, making it a valuable compound in synthetic chemistry and various applications .
Properties
CAS No. |
2742659-31-8 |
---|---|
Molecular Formula |
C5H6BrIN2 |
Molecular Weight |
300.9 |
Purity |
95 |
Origin of Product |
United States |
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